Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)-
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Overview
Description
Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The compound features a methoxybenzoyl group attached to the quinoline structure, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods often involve the use of various catalysts and reaction conditions to achieve the desired product. For instance, the Friedlander synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids as catalysts are becoming increasingly popular . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- can be compared with other quinoline derivatives such as:
Oxolinic acid: An antibacterial agent that inhibits DNA gyrase.
Nalidixic acid: Another antibacterial quinoline derivative with similar mechanisms of action.
Pyrroloquinoline quinone: A redox cofactor and antioxidant with various biological activities.
The uniqueness of quinoline, 1,2-dihydro-1-(p-methoxybenzoyl)- lies in its specific structural features, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
30831-83-5 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C17H15NO2/c1-20-15-10-8-14(9-11-15)17(19)18-12-4-6-13-5-2-3-7-16(13)18/h2-11H,12H2,1H3 |
InChI Key |
BDVRKCMKQNMZQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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